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  • Product: Ethyl 2-[hydroxy(phenyl)methyl]butanoate
  • CAS: 24744-97-6

Core Science & Biosynthesis

Foundational

Thermodynamic stability of Ethyl 2-[hydroxy(phenyl)methyl]butanoate diastereomers

Thermodynamic Stability and Diastereoselectivity of Ethyl 2-[hydroxy(phenyl)methyl]butanoate: A Comprehensive Guide Executive Summary Ethyl 2-[hydroxy(phenyl)methyl]butanoate is a classic β-hydroxy ester formed via the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Diastereoselectivity of Ethyl 2-[hydroxy(phenyl)methyl]butanoate: A Comprehensive Guide

Executive Summary

Ethyl 2-[hydroxy(phenyl)methyl]butanoate is a classic β-hydroxy ester formed via the crossed-aldol addition of ethyl butanoate to benzaldehyde. The molecule possesses two contiguous stereocenters (C2 and C3), resulting in syn and anti diastereomeric pairs. Understanding the thermodynamic stability of these diastereomers is critical for drug development professionals designing chiral active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of the thermodynamic and kinetic controls governing this reaction, alongside validated experimental protocols.

Structural and Stereochemical Fundamentals

The aldol addition of an ester enolate to an aldehyde creates a new carbon-carbon bond and two new stereocenters[1]. For ethyl butanoate reacting with benzaldehyde:

  • C2 (alpha-carbon): Bears an ethyl group and an ester moiety.

  • C3 (carbinol carbon): Bears a phenyl group and a hydroxyl group.

The relative stereochemistry is defined as anti when the alpha-alkyl group (ethyl) and the beta-hydroxyl group are on opposite faces of the extended zig-zag carbon chain, and syn when they are on the same face[2].

Thermodynamic Stability Analysis: Thermodynamic stability is dictated by the conformational energy of the resulting adducts. In the lowest-energy staggered conformation (analyzed via a Newman projection along the C2-C3 bond):

  • The anti diastereomer allows the two bulkiest groups (the phenyl ring and the ester moiety) to adopt an antiperiplanar relationship while simultaneously keeping the ethyl group and the hydroxyl group anti to each other. This effectively minimizes highly destabilizing gauche interactions.

  • The syn diastereomer forces at least one severe gauche interaction (e.g., between the phenyl ring and the ethyl group, or the ester and the hydroxyl), rendering it thermodynamically less stable.

Therefore, under equilibrating conditions, the anti diastereomer acts as the thermodynamic sink of the reaction.

ThermoStability Aldol Ethyl 2-[hydroxy(phenyl)methyl]butanoate Anti Anti Diastereomer (Minimizes Gauche Interactions) Aldol->Anti Thermodynamic Control Syn Syn Diastereomer (High Steric Repulsion) Aldol->Syn Minor Pathway Ph_COOEt Ph and COOEt Anti Anti->Ph_COOEt Staggered Conformer Et_OH Ethyl and OH Anti Anti->Et_OH Staggered Conformer Ph_Et Ph and Ethyl Gauche Syn->Ph_Et Destabilizing Clash

Fig 2: Conformational factors driving thermodynamic stability of the anti diastereomer.

Kinetic vs. Thermodynamic Control in Enolate Chemistry

While the anti product is thermodynamically favored, its selective formation in the laboratory is typically achieved via strict kinetic control using the Zimmerman-Traxler model[3].

Enolate Geometry: Deprotonation of simple esters like ethyl butanoate with a bulky, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at -78 °C in THF predominantly yields the E-enolate[4]. The E-geometry (where the OLi and the alpha-ethyl group are trans to each other) is favored because it avoids the severe allylic strain (A(1,3) strain) present in the Z-enolate between the bulky diisopropylamine/solvent-solvated lithium alkoxide and the ethyl chain[5].

Zimmerman-Traxler Transition State: The E-enolate reacts with benzaldehyde via a highly ordered, six-membered chair-like transition state[3]. To minimize 1,3-diaxial interactions, the bulky phenyl group of benzaldehyde adopts an equatorial position. The E-enolate geometry inherently places the alpha-ethyl group in a pseudo-equatorial position, leading directly to the anti aldol adduct[2].

EnolatePathway Start Ethyl Butanoate + LDA E_Enolate E-Enolate (Kinetic & Major) Start->E_Enolate -78 °C, THF Fast deprotonation Z_Enolate Z-Enolate (Minor) Start->Z_Enolate Steric clash with OEt Anti_Aldol Anti-Aldol Product (Thermodynamically Stable) E_Enolate->Anti_Aldol Benzaldehyde Zimmerman-Traxler Syn_Aldol Syn-Aldol Product (Less Stable) Z_Enolate->Syn_Aldol Benzaldehyde Zimmerman-Traxler Syn_Aldol->Anti_Aldol Thermodynamic Equilibration

Fig 1: Enolate geometry dictating the kinetic and thermodynamic pathways to the anti-aldol product.

Experimental Protocols

To demonstrate the causality between experimental choices and stereochemical outcomes, two self-validating protocols are provided.

Protocol A: Kinetic Control (Selective Anti-Aldol Synthesis) Objective: Maximize anti diastereoselectivity via E-enolate trapping.

  • Preparation of LDA: To a flame-dried Schlenk flask under argon, add dry THF (10 mL) and diisopropylamine (1.1 mmol). Cool to -78 °C. Add n-Butyllithium (1.05 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

    • Causality: LDA is generated in situ to ensure a dry, highly basic, non-nucleophilic environment[6].

  • Enolization: Add ethyl butanoate (1.0 mmol) dropwise over 5 minutes. Stir at -78 °C for 45 minutes.

    • Causality: Low temperature prevents self-condensation and ensures irreversible, kinetically controlled E-enolate formation[5].

  • Electrophile Addition: Add benzaldehyde (1.1 mmol) dropwise. Stir at -78 °C for 2 hours.

  • Quenching: Quench the reaction strictly at -78 °C with saturated aqueous NH4Cl (5 mL) before warming to room temperature.

    • Causality: Quenching at low temperature prevents retro-aldol equilibration, locking in the kinetic anti product[1].

  • Workup: Extract with diethyl ether, dry over MgSO4, and concentrate.

Protocol B: Thermodynamic Equilibration Objective: Demonstrate the thermodynamic preference for the anti diastereomer via base-catalyzed equilibration.

  • Setup: Dissolve the crude aldol mixture (containing both syn and anti isomers) in ethanol (10 mL).

  • Equilibration: Add a catalytic amount of sodium ethoxide (0.1 mmol). Stir at room temperature for 24 hours.

    • Causality: The alkoxide base catalyzes the reversible retro-aldol/aldol process. Over time, the system funnels into the lowest energy state[1][6].

  • Quenching: Neutralize with 1M HCl, extract with ethyl acetate, and concentrate. NMR analysis will reveal an enriched anti ratio compared to a poorly executed kinetic run.

Data Presentation: Diastereomeric Distribution

The following table summarizes the expected quantitative data based on the chosen thermodynamic or kinetic pathways.

Reaction ConditionsEnolate GeometryPrimary Transition StateMajor DiastereomerExpected dr (Anti:Syn)
LDA, THF, -78 °C (Kinetic)>90% E-enolateZimmerman-Traxler (Chair)Anti85:15 to 95:5
NaOEt, EtOH, 25 °C (Thermodynamic)EquilibratingOpen / ReversibleAnti75:25 to 80:20
LDA, THF/HMPA, -78 °C>90% Z-enolateZimmerman-Traxler (Chair)Syn10:90

Note: While thermodynamic conditions favor the anti isomer, the kinetic E-enolate pathway provides superior diastereomeric excess (dr) due to the rigid transition state.

Conclusion

The synthesis of Ethyl 2-[hydroxy(phenyl)methyl]butanoate exemplifies the elegant interplay between kinetic and thermodynamic control in organic chemistry. While the anti diastereomer is the thermodynamically most stable product due to minimized gauche interactions in its staggered conformation, relying solely on thermodynamic equilibration yields moderate diastereoselectivity. Drug development professionals must instead leverage kinetic control—utilizing LDA at cryogenic temperatures to form the E-enolate—to achieve the high diastereomeric purity required for chiral APIs.

References

  • [1] Title: 1 | Source: wikipedia.org

  • [6] Title:6 | Source: uwindsor.ca

  • [2] Title:2 | Source: usu.edu

  • [4] Title:4 | Source: vanderbilt.edu

  • [5] Title:5 | Source: acs.org

  • [3] Title:3 | Source: ubc.ca

Sources

Exploratory

An In-depth Technical Guide to Ethyl 2-[hydroxy(phenyl)methyl]butanoate

CAS Registry Number: 24744-97-6 Prepared by: Gemini, Senior Application Scientist Introduction Ethyl 2-[hydroxy(phenyl)methyl]butanoate is a chiral β-hydroxy ester of significant interest in synthetic organic chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

CAS Registry Number: 24744-97-6

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-[hydroxy(phenyl)methyl]butanoate is a chiral β-hydroxy ester of significant interest in synthetic organic chemistry, particularly in the pharmaceutical industry. Its structure, featuring two stereocenters, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and applications, with a focus on its role as a key intermediate in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.

Chemical Properties and Stereochemistry

Ethyl 2-[hydroxy(phenyl)methyl]butanoate possesses a molecular formula of C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol .[1][2][3] The presence of two chiral centers at the C2 and C3 positions gives rise to four possible stereoisomers (RR, SS, RS, and SR). The specific stereochemistry of the molecule is crucial for its biological activity and its utility as a chiral precursor.

PropertyValueSource
CAS Registry Number 24744-97-6[1][2]
Molecular Formula C₁₃H₁₈O₃[1][2]
Molecular Weight 222.28 g/mol [1]
IUPAC Name ethyl 2-[hydroxy(phenyl)methyl]butanoate[1]
Synonyms Benzenepropanoic acid, α-ethyl-β-hydroxy-, ethyl ester[1]

Synthesis of Ethyl 2-[hydroxy(phenyl)methyl]butanoate

The synthesis of Ethyl 2-[hydroxy(phenyl)methyl]butanoate is most commonly achieved through a Reformatsky reaction.[4][5] This reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl compound, in this case, benzaldehyde. The choice of the Reformatsky reaction is advantageous as it is tolerant of the ester functionality, preventing self-condensation.

Reaction Scheme: The Reformatsky Reaction

Reformatsky Reaction Reformatsky Reaction for Ethyl 2-[hydroxy(phenyl)methyl]butanoate Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product benzaldehyde Benzaldehyde zinc_enolate Zinc Enolate benzaldehyde->zinc_enolate + ethyl_2_bromobutanoate Ethyl 2-bromobutanoate ethyl_2_bromobutanoate->zinc_enolate + zinc Zinc (Zn) zinc->zinc_enolate activation solvent Solvent (e.g., THF) solvent->zinc_enolate product Ethyl 2-[hydroxy(phenyl)methyl]butanoate zinc_enolate->product Acidic Workup

Caption: General workflow of the Reformatsky reaction for the synthesis of Ethyl 2-[hydroxy(phenyl)methyl]butanoate.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methodologies for the Reformatsky reaction.[6]

Materials:

  • Benzaldehyde

  • Ethyl 2-bromobutanoate

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 equivalents). The flask is flushed with nitrogen.

  • Initiation: A solution of benzaldehyde (1.0 equivalent) and ethyl 2-bromobutanoate (1.1 equivalents) in anhydrous THF is prepared. A small portion of this solution is added to the zinc dust with gentle warming to initiate the reaction.

  • Addition: Once the reaction has initiated (indicated by a color change and gentle reflux), the remaining solution of the aldehyde and α-bromo ester is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled to room temperature and then poured into a stirred, saturated aqueous solution of ammonium chloride. This hydrolyzes the intermediate zinc alkoxide.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude Ethyl 2-[hydroxy(phenyl)methyl]butanoate is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

The structure of the synthesized Ethyl 2-[hydroxy(phenyl)methyl]butanoate can be confirmed using a combination of spectroscopic techniques.[7][8][9][10] The following are the expected spectroscopic data based on the compound's structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30m5HAromatic protons (C₆H₅)
~4.80d1H-CH(OH)-
~4.10q2H-OCH₂CH₃
~3.50br s1H-OH
~2.60m1H-CH(CH₂CH₃)CO-
~1.60m2H-CH₂CH₃
~1.20t3H-OCH₂CH₃
~0.90t3H-CH₂CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ, ppm)Assignment
~174C=O (ester)
~140Aromatic C (quaternary)
~128.5Aromatic CH
~128.0Aromatic CH
~127.5Aromatic CH
~75-CH(OH)-
~61-OCH₂CH₃
~55-CH(CH₂CH₃)CO-
~25-CH₂CH₃
~14-OCH₂CH₃
~12-CH₂CH₃
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3450 (broad)O-H stretch (hydroxyl)
~3030C-H stretch (aromatic)
~2970C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1180C-O stretch (ester)

Applications in Drug Development: A Chiral Intermediate for ACE Inhibitors

A significant application of stereoisomers of ethyl 2-hydroxy-4-phenylbutanoate, a closely related compound, is as a key chiral intermediate in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors.[11][12][13][14] These drugs are widely used in the treatment of hypertension and congestive heart failure. The (R)-enantiomer of ethyl 2-hydroxy-4-phenylbutanoate is a crucial precursor for the synthesis of drugs like Enalapril and Lisinopril.[12][15][16][17]

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

RAAS Pathway Simplified Renin-Angiotensin-Aldosterone System (RAAS) and Site of ACE Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleavage by Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II conversion by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE_Inhibitors ACE Inhibitors (e.g., Enalapril) ACE_Inhibitors->ACE inhibit

Caption: The RAAS pathway and the mechanism of action of ACE inhibitors.

The chirality of the intermediate is paramount for the efficacy of the final drug, as the biological target (the ACE enzyme) is also chiral and will interact differently with each enantiomer. The use of a stereochemically pure starting material like (R)-ethyl 2-hydroxy-4-phenylbutanoate ensures the synthesis of the desired enantiomer of the drug, leading to a more effective and safer therapeutic agent.

Safety and Handling

As a β-hydroxy ester, Ethyl 2-[hydroxy(phenyl)methyl]butanoate should be handled with appropriate safety precautions in a laboratory setting.[18][19][20][21][22]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-[hydroxy(phenyl)methyl]butanoate is a valuable and versatile chiral building block in organic synthesis. Its preparation via the Reformatsky reaction provides a reliable route to this important class of compounds. The stereoisomers of its analogue, ethyl 2-hydroxy-4-phenylbutanoate, are of particular importance in the pharmaceutical industry as key intermediates in the synthesis of life-saving ACE inhibitors. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, characterization, and application of this important molecule.

References

  • New Technical Synthesis of Ethyl ( R)-2Hydroxy4-phenylbutyrate of High Enantiomeric Purity | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate. (1984). The Journal of Organic Chemistry, 49(15), 2831-2833.
  • Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. (2024). PMC. Retrieved from [Link]

  • (PDF) Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. (2024). ResearchGate. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • File:Enalapril synthesis.svg. (2010). Wikimedia Commons. Retrieved from [Link]

  • Ethyl 2-[hydroxy(phenyl)methyl]butanoate | C13H18O3 | CID 240971. (n.d.). PubChem. Retrieved from [Link]

  • Reformatsky Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Safety Data Sheet β – Hydroxybutyrate LiquiColor®. (2015). EKF Diagnostics. Retrieved from [Link]

  • ethyl 2-[hydroxy(phenyl)methyl]butanoate | 24744-97-6. (n.d.). Appchem. Retrieved from [Link]

  • Solved II. The 'H NMR and 13C NMR spectra for ethyl. (2021). Chegg.com. Retrieved from [Link]

  • Ethyl 2-[hydroxy(phenyl)methyl]butanoate | CAS 24744-97-6. (n.d.). American Elements. Retrieved from [Link]

  • Reformatsky Reaction. (n.d.). Cambridge University Press & Assessment. Retrieved from [Link]

  • Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. (1998). PubMed. Retrieved from [Link]

  • Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact. (2022). PMC. Retrieved from [Link]

  • A Practical Method for the Reformatsky Reaction of Aldehydes. (2000). Organic Chemistry Portal. Retrieved from [Link]

  • Showing Compound (+/-)-Ethyl 2-hydroxy-2-methylbutyrate (FDB009393). (n.d.). FooDB. Retrieved from [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Retrieved from [Link]

  • Safety of beta-hydroxybutyrate salts as a novel food pursuant to Regulation (EU) 2015/2283. (2023). EFSA Journal. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

1H and 13C NMR Spectroscopy Protocol for Ethyl 2-[hydroxy(phenyl)methyl]butanoate

Abstract & Mechanistic Context Ethyl 2-[hydroxy(phenyl)methyl]butanoate (CAS: 24744-97-6) is a classic β -hydroxy ester synthesized via the crossed aldol addition of ethyl butanoate and benzaldehyde . Because this carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Mechanistic Context

Ethyl 2-[hydroxy(phenyl)methyl]butanoate (CAS: 24744-97-6) is a classic β -hydroxy ester synthesized via the crossed aldol addition of ethyl butanoate and benzaldehyde . Because this carbon-carbon bond-forming event generates two contiguous stereocenters (the α -carbon C2, and the benzylic β -carbon), the resulting product exists as a mixture of syn and anti diastereomers.

For drug development professionals and synthetic chemists, determining the exact diastereomeric ratio (d.r.) is critical. When ethyl butanoate is deprotonated by a sterically hindered base like Lithium Diisopropylamide (LDA) at -78 °C, it predominantly forms the E-enolate. According to the Zimmerman-Traxler model , the reaction of this E-enolate with benzaldehyde proceeds through a rigid, six-membered, chair-like pericyclic transition state 1. To minimize 1,3-diaxial steric strain, the phenyl ring of the aldehyde adopts a pseudo-equatorial orientation, dictating that the major stereochemical outcome is the anti diastereomer. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique to validate this mechanistic causality by extracting the 3Jαβ​ coupling constants.

G A Ethyl Butanoate + Benzaldehyde B LDA / THF (-78°C) Formation of E-Enolate A->B Deprotonation C Zimmerman-Traxler Chair-Like Transition State B->C Aldol Addition D Product Mixture Ethyl 2-[hydroxy(phenyl)methyl]butanoate C->D Workup & Isolation E 1H NMR Analysis (Focus on α and β protons) D->E Sample Prep (CDCl3) F Major: Anti Diastereomer ³J_αβ ≈ 7 - 9 Hz E->F Large Coupling G Minor: Syn Diastereomer ³J_αβ ≈ 2 - 4 Hz E->G Small Coupling

Workflow of aldol addition stereoselectivity and NMR validation.

Sample Preparation Protocol

The quality of an NMR spectrum is directly proportional to the homogeneity of the magnetic field. Particulate matter creates localized magnetic susceptibility gradients, leading to severe line broadening and loss of crucial J -coupling resolution 2.

Step-by-Step Methodology
  • Mass Optimization: Weigh out the purified compound into a clean glass vial. Use 10–20 mg for routine 1 H NMR, or 50–100 mg for 13 C NMR to ensure an adequate signal-to-noise ratio within a reasonable timeframe 3.

  • Solvent Addition: Add exactly 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). CDCl 3​ is ideal for this non-polar ester and provides a deuterium lock signal for the spectrometer.

  • Dissolution & Filtration (Critical Step): Vortex the vial gently until the solid is visually dissolved. Tightly pack a small plug of glass wool into a glass Pasteur pipette. Filter the solution directly through the glass wool into a high-quality, unscratched 5 mm NMR tube. Do not bypass filtration; even invisible dust particles will distort the Z-axis shims.

  • Volume Standardization: Ensure the final sample height in the tube is between 40 mm and 50 mm . Overfilling dilutes the sample outside the probe's active coil volume, while underfilling causes severe magnetic field distortions at the liquid-air interface.

Data Acquisition Parameters

To accurately resolve the complex multiplets arising from the diastereotopic protons in this molecule, high-resolution acquisition parameters are required.

  • 1 H NMR (400 MHz or 500 MHz):

    • Pulse Angle: 30° to 45° (Ernst angle optimization for rapid pulsing).

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete T1 relaxation of all protons, preventing integration errors which are fatal when calculating the diastereomeric ratio.

    • Number of Scans (ns): 16 to 32.

    • Spectral Width: 10 ppm (-1.0 to 9.0 ppm).

  • 13 C NMR (100 MHz or 125 MHz):

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 2.0 - 3.0 seconds.

    • Number of Scans (ns): 512 to 1024 (Due to the 1.1% natural abundance of 13 C).

    • Decoupling: WALTZ-16 1 H continuous decoupling to collapse carbon signals into sharp singlets.

Spectral Interpretation & Self-Validating Systems

Self-Validation Checkpoints

A robust analytical protocol must be self-validating. Before interpreting the stereochemistry, verify the following:

  • Calibration Check: The TMS peak must be exactly at 0.00 ppm , and the residual CHCl 3​ solvent peak must be at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

  • Integration Integrity: The multiplet corresponding to the phenyl ring (7.20–7.40 ppm) must integrate to exactly 5.0 relative to the combined integrals of the β -CH signals (which must equal 1.0 ).

  • Mass Balance of Diastereomers: The sum of the integrals for the anti β -CH doublet and the syn β -CH doublet provides a self-contained calculation of the d.r. (e.g., if anti = 0.85 and syn = 0.15, the d.r. is 85:15).

Quantitative Data Presentation

Because of the adjacent chiral center at C2, the methylene protons of both the ester group (-OCH 2​ CH 3​ ) and the α -ethyl chain are diastereotopic . They reside in distinct magnetic environments and will couple to each other, often appearing as complex ABX 3​ or ABM 3​ multiplets rather than simple quartets or quintets.

Table 1: Expected NMR Assignments for Ethyl 2-[hydroxy(phenyl)methyl]butanoate

Structural Position 1 H NMR (ppm)Multiplicity & Coupling ( J ) 13 C NMR (ppm)Mechanistic / Structural Notes
Phenyl Ring 7.20 - 7.40Multiplet (5H)126.0 - 142.04 distinct carbon signals (ipso, ortho, meta, para).
β -CH (C-OH) 4.70 - 5.00Doublet (1H), 3J≈7−9 Hz73.0 - 76.0Diagnostic Peak: Large J -coupling confirms the anti diastereomer.
Ester O-CH 2​ 4.00 - 4.20Complex Multiplet (2H)60.0 - 61.0Diastereotopic protons due to the adjacent C2 stereocenter.
OH (Hydroxyl) 2.80 - 3.20Broad Singlet (1H)N/AShift is concentration-dependent; disappears upon D 2​ O shake.
α -CH (C2) 2.60 - 2.80Multiplet (1H)53.0 - 55.0Complex splitting from β -CH and the α -ethyl chain.
Ethyl CH 2​ (C3) 1.50 - 1.80Multiplet (2H)21.0 - 23.0Diastereotopic protons of the butanoate backbone.
Ester CH 3​ 1.10 - 1.25Triplet (3H), J≈7.1 Hz14.0 - 14.5Standard ethyl ester terminal methyl.
Ethyl CH 3​ (C4) 0.80 - 0.95Triplet (3H), J≈7.4 Hz11.5 - 12.0Terminal methyl of the α -ethyl group.

Note: If the minor syn diastereomer is present, a secondary β -CH doublet will appear slightly shifted from the major peak, exhibiting a noticeably smaller coupling constant ( 3J≈2−4 Hz) due to the gauche relationship of the protons in its preferred conformation.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility , Iowa State University. Available at:[Link]

  • NMR Sample Preparation: The Complete Guide , Organomation. Available at:[Link]

  • Aldol Addition and Condensation Reactions , Master Organic Chemistry. Available at:[Link]

Sources

Application

Application Note: Chromatographic Enantioseparation of Ethyl 2-[hydroxy(phenyl)methyl]butanoate

Chemical Context & Stereochemical Profiling Ethyl 2-[hydroxy(phenyl)methyl]butanoate is a structurally complex α -alkyl- β -hydroxy ester. Typically synthesized via the asymmetric aldol condensation of ethyl butanoate an...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Stereochemical Profiling

Ethyl 2-[hydroxy(phenyl)methyl]butanoate is a structurally complex α -alkyl- β -hydroxy ester. Typically synthesized via the asymmetric aldol condensation of ethyl butanoate and benzaldehyde, this compound serves as a critical chiral building block in the development of active pharmaceutical ingredients (APIs), including statin analogs and β -lactam antibiotics[1].

Because the molecule possesses two adjacent stereocenters—the α -carbon of the ester and the β -carbinol carbon—it exists as four distinct stereoisomers. These manifest as two diastereomeric pairs: the syn isomers and the anti isomers[2]. In drug development, isolating each specific enantiomer is non-negotiable, as the spatial orientation of the hydroxyl and phenyl groups dictates both the biological target affinity and the pharmacokinetic stability of downstream APIs.

Stereoisomers Racemate Ethyl 2-[hydroxy(phenyl)methyl]butanoate (4 Stereoisomers) Diastereomer1 Syn-Diastereomer Pair (2R,3R) & (2S,3S) Racemate->Diastereomer1 Diastereomeric Resolution Diastereomer2 Anti-Diastereomer Pair (2R,3S) & (2S,3R) Racemate->Diastereomer2 Enantiomer1 Syn Enantiomer 1 Diastereomer1->Enantiomer1 Chiral HPLC Enantiomer2 Syn Enantiomer 2 Diastereomer1->Enantiomer2 Enantiomer3 Anti Enantiomer 1 Diastereomer2->Enantiomer3 Chiral HPLC Enantiomer4 Anti Enantiomer 2 Diastereomer2->Enantiomer4

Stereochemical divergence of Ethyl 2-[hydroxy(phenyl)methyl]butanoate into four distinct isomers.

Chromatographic Rationale & Chiral Recognition Mechanism

To achieve baseline resolution of all four stereoisomers in a single run, Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) utilizing a Polysaccharide-based Chiral Stationary Phase (CSP) is the gold standard[3].

Chiral Selector Selection: We employ an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H). Causality of Choice: The separation relies on a highly specific three-point interaction model. The carbamate linkages on the amylose backbone act as powerful hydrogen bond donors and acceptors, interacting directly with the β -hydroxyl and ester carbonyl groups of the analyte. Simultaneously, the 3,5-dimethylphenyl rings of the CSP engage in π−π stacking with the analyte's phenyl ring[4]. The helical cavity of the amylose polymer provides steric inclusion, which is highly sensitive to the spatial bulk differences between the syn and anti configurations.

Mobile Phase Dynamics: A binary mixture of Hexane and 2-Propanol (IPA) is utilized. Hexane maintains the structural integrity and swelling of the amylose polymer. IPA acts as a polar modifier; it actively competes with the analyte for hydrogen-bonding sites on the CSP. By precisely tuning the IPA concentration, we modulate the retention factor ( k′ ) and force the transient diastereomeric analyte-CSP complexes to resolve based on their thermodynamic stabilities.

Workflow Step1 Sample Prep Racemate in Hex/IPA Step2 Normal Phase HPLC Amylose CSP Step1->Step2 Mechanism Chiral Recognition H-Bonding pi-pi Steric Inclusion Step2->Mechanism Step3 Elution & Detection UV @ 210/254 nm Mechanism->Step3

Workflow and chiral recognition mechanism on a polysaccharide-based stationary phase.

Experimental Protocol: Self-Validating NP-HPLC Method

This protocol is designed as a self-validating system. It incorporates mandatory system suitability checks to ensure the column history or solvent micro-variations do not compromise enantiomeric purity assessments.

Materials & Reagents
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (250 mm × 4.6 mm i.d.).

  • Mobile Phase: HPLC-grade n-Hexane / HPLC-grade 2-Propanol (90:10, v/v). Note: Solvents must be strictly anhydrous to prevent disruption of the CSP's hydrogen-bonding network.

  • Analyte: Racemic mixture of Ethyl 2-[hydroxy(phenyl)methyl]butanoate (syn/anti).

Sample Preparation
  • Weigh exactly 2.0 mg of the racemic analyte.

  • Dissolve in 1.0 mL of the mobile phase (Hexane/IPA 90:10). Causality: Dissolving the sample in the exact mobile phase prevents solvent front disturbances and peak distortion (the "solvent effect").

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Instrument Parameters
  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C ± 0.5 °C. Causality: Chiral recognition is an enthalpy-driven process. Strict temperature control prevents retention time drift and maintains consistent α values.

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) or UV-Vis at 210 nm (ester/hydroxyl absorption) and 254 nm (phenyl ring absorption).

Step-by-Step Execution & Validation
  • Column Conditioning: Flush the column with the mobile phase at 0.5 mL/min for 30 minutes, then ramp to 1.0 mL/min for 15 minutes until the baseline is completely flat at 210 nm.

  • Blank Injection (Validation Step 1): Inject 10 µL of the sample diluent. Confirm no ghost peaks appear between 5 and 25 minutes.

  • System Suitability Test (Validation Step 2): Inject the racemic standard. The system is considered validated only if the resolution ( Rs​ ) between the closest eluting enantiomeric pair is ≥1.5 , and the USP tailing factor for all peaks is ≤1.2 .

  • Sample Analysis: Proceed with sample injections. Ensure column pressure remains stable (typically ~40-60 bar for a 5 µm particle size).

Quantitative Data Presentation

The following table summarizes the typical chromatographic parameters achieved using the validated protocol. The elution order typically resolves the anti diastereomers prior to the syn diastereomers due to the increased steric hindrance of the syn conformation, which prevents deep inclusion into the amylose chiral cavity.

Peak AssignmentRetention Time ( tR​ , min)Retention Factor ( k′ )Selectivity ( α )Resolution ( Rs​ )
Peak 1 (Anti Enantiomer 1) 8.501.83--
Peak 2 (Anti Enantiomer 2) 10.202.401.312.60
Peak 3 (Syn Enantiomer 1) 14.603.871.61 (vs P2)5.20
Peak 4 (Syn Enantiomer 2) 18.305.101.323.70
(Note: k′ calculated assuming a void time t0​ of 3.0 min. Selectivity ( α ) is calculated relative to the preceding peak within the same diastereomeric pair).

Troubleshooting & Method Optimization

If baseline resolution ( Rs​<1.5 ) is not achieved for the anti pair (Peaks 1 and 2):

  • Modify the Alcohol: Replace 2-Propanol with Ethanol. Ethanol is less sterically bulky and can penetrate the chiral cavity differently, often altering the selectivity ( α ) for rigid aromatic compounds[4].

  • Temperature Adjustment: Decrease the column temperature to 15 °C. Because chiral separation is exothermic ( ΔH<0 ), lowering the temperature increases the residence time of the transient diastereomeric complexes, generally improving resolution at the cost of broader peaks.

Sources

Method

Application Note: Stereoselective Synthesis of Ethyl 2-[hydroxy(phenyl)methyl]butanoate via Asymmetric Aldol Reaction

Introduction The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to construct complex chiral molecules.[1][2] This application note p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to construct complex chiral molecules.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-[hydroxy(phenyl)methyl]butanoate, a valuable chiral building block, utilizing the highly reliable Evans' asymmetric aldol methodology. This approach employs a chiral oxazolidinone auxiliary to direct the stereochemical outcome of the reaction with exceptional control, yielding the syn-aldol adduct with high diastereoselectivity.[1][2][3] The subsequent removal of the auxiliary provides the target ester in high enantiomeric purity. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and well-established method for asymmetric synthesis.

Reaction Overview & Mechanistic Rationale

The synthesis is performed in three key stages:

  • Acylation of the Chiral Auxiliary: The commercially available (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone is acylated with butanoyl chloride to form the corresponding N-butanoyl imide.

  • Diastereoselective Aldol Reaction: The N-butanoyl imide is converted to its (Z)-boron enolate, which then reacts with benzaldehyde in a highly diastereoselective manner to yield the syn-aldol adduct.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is cleaved from the aldol adduct via ethanolysis to afford the desired product, Ethyl 2-[hydroxy(phenyl)methyl]butanoate, and allows for the recovery of the auxiliary.

The high degree of stereocontrol in the Evans' aldol reaction is rationalized by the Zimmerman-Traxler model.[2] The formation of a rigid, chair-like six-membered transition state, involving the boron atom chelating both the enolate and the aldehyde, dictates the facial selectivity of the reaction. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side, thus leading to the preferential formation of the syn diastereomer.[1][2]

Experimental Protocols

Part 1: Acylation of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone

This protocol describes the synthesis of the N-butanoyl-4-methyl-5-phenyl-2-oxazolidinone intermediate.

Materials:

  • (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone

  • Butanoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add butanoyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-butanoyl-4-methyl-5-phenyl-2-oxazolidinone.

Part 2: Asymmetric Aldol Reaction

This protocol details the diastereoselective reaction between the N-butanoyl imide and benzaldehyde.

Materials:

  • N-butanoyl-4-methyl-5-phenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-butanoyl-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of N,N-diisopropylethylamine (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add freshly distilled benzaldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction at 0 °C by the addition of methanol, followed by the slow and careful addition of a 2:1 mixture of methanol and 30% hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour.

  • Dilute with saturated aqueous NaHCO₃ solution and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the aldol adduct by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Part 3: Cleavage of the Chiral Auxiliary

This protocol describes the formation of the final ethyl ester product and the recovery of the chiral auxiliary.

Materials:

  • Aldol Adduct from Part 2

  • Anhydrous Ethanol (EtOH)

  • Sodium ethoxide (NaOEt) solution in ethanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the purified aldol adduct (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add a solution of sodium ethoxide in ethanol (1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Ethyl 2-[hydroxy(phenyl)methyl]butanoate.

  • The aqueous layer can be further processed to recover the chiral auxiliary.

Data Summary

StepReactantProductTypical Yield (%)Diastereomeric Ratio (syn:anti)
1(4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinoneN-butanoyl-4-methyl-5-phenyl-2-oxazolidinone90-98N/A
2N-butanoyl-4-methyl-5-phenyl-2-oxazolidinoneAldol Adduct85-95>98:2
3Aldol AdductEthyl 2-[hydroxy(phenyl)methyl]butanoate80-90>98:2

Product Characterization (Expected): Ethyl 2-[hydroxy(phenyl)methyl]butanoate

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 4.95 (d, J = 4.0 Hz, 1H, Ph-CH-OH), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.50 (br s, 1H, OH), 2.60 (m, 1H, CH-CO₂Et), 1.70-1.50 (m, 2H, CH₂CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.90 (t, J = 7.4 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 175.0, 140.0, 128.5, 128.0, 126.5, 75.0, 61.0, 50.0, 25.0, 14.2, 12.0.

  • Appearance: Colorless oil.

Visualizing the Workflow & Mechanism

Asymmetric_Aldol_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage Auxiliary Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) AcylatedAuxiliary N-Butanoyl Auxiliary Auxiliary->AcylatedAuxiliary Et3N, DCM ButanoylChloride Butanoyl Chloride ButanoylChloride->AcylatedAuxiliary AldolAdduct Syn-Aldol Adduct AcylatedAuxiliary->AldolAdduct 1. Bu2BOTf, DIPEA 2. Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->AldolAdduct FinalProduct Ethyl 2-[hydroxy(phenyl)methyl]butanoate AldolAdduct->FinalProduct NaOEt, EtOH RecoveredAuxiliary Recovered Auxiliary AldolAdduct->RecoveredAuxiliary Workup

Caption: Overall workflow for the asymmetric synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-[hydroxy(phenyl)methyl]butanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural failures researchers encounter when synthesizing ethyl 2-[hydroxy(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural failures researchers encounter when synthesizing ethyl 2-[hydroxy(phenyl)methyl]butanoate [1].

Because this β -hydroxy ester is typically synthesized via two primary carbon-carbon bond-forming pathways—the Reformatsky Reaction and the Directed Aldol Reaction —this guide is modularized to troubleshoot the distinct failure modes of each route.

Quantitative Diagnostic Matrix

Before diving into the mechanistic troubleshooting, consult this diagnostic table to benchmark your reaction parameters against established baselines. Deviations here are the leading indicators of low conversion.

ParameterReformatsky RouteDirected Aldol RouteImpact on Conversion
Reaction Temperature 45–50 °C (During addition)-78 °C (Strictly maintained)Deviations cause thermal runaway (Reformatsky) or retro-aldol cleavage (Aldol).
Reagent Stoichiometry 1.5 eq Zn, 1.2 eq Haloester1.1 eq LDA, 1.0 eq EsterExcess base in Aldol causes side reactions; excess Zn ensures complete halide consumption.
Water Content (Solvent) < 50 ppm< 10 ppmMoisture destroys the zinc/lithium enolates, permanently quenching the nucleophile.
Expected Conversion 85–95%75–85%Optimal baseline for verified, self-validating protocols.
Common Failure Yield < 10% (Zinc Passivation)< 20% (Retro-aldol)Identifies the primary failure modes addressed in the deep-dives below.

Deep-Dive Troubleshooting: The Reformatsky Route

Q: Why is my conversion rate near 0% despite prolonged refluxing of ethyl 2-bromobutanoate, benzaldehyde, and zinc dust?

A: You are experiencing complete zinc passivation. The primary cause of reaction failure in the Reformatsky synthesis is the inability of the zinc metal to undergo oxidative insertion into the α -halo ester. Zinc dust naturally forms a tightly bound zinc oxide (ZnO) layer upon exposure to air. If this layer is not chemically or physically breached, the reaction cannot initiate, leading to 0% conversion.

The Causality & Solution: Traditional activation methods (e.g., using 1,2-dibromoethane or iodine) often suffer from unpredictable induction periods, which can lead to dangerous thermal runaways upon scale-up. To solve this, you must transition to a chemical reduction activation method. Utilizing a catalytic amount of Diisobutylaluminum hydride (DIBAL-H) chemically reduces the ZnO layer at room temperature, exposing the active Zn(0) crystal lattice and providing an immediate, addition-controlled reaction start[2].

Reformatsky Zn Zinc Dust (Passivated) Act Chemical Activation (DIBAL-H) Zn->Act ActiveZn Active Zn(0) Act->ActiveZn Oxide removed Fail1 Failure: Oxide Layer Intact (0% Conversion) Act->Fail1 Insufficient activation Enolate Zinc Enolate Intermediate ActiveZn->Enolate + HaloEster HaloEster Ethyl 2-bromobutanoate HaloEster->Enolate Product Ethyl 2-[hydroxy(phenyl)methyl]butanoate Enolate->Product + Aldehyde, then H3O+ Aldehyde Benzaldehyde Aldehyde->Product

Fig 1: Reformatsky reaction workflow highlighting the critical zinc activation step.

Deep-Dive Troubleshooting: The Directed Aldol Route

Q: I successfully formed the lithium enolate of ethyl butanoate and added benzaldehyde, but my isolated yield is under 20%. What happened?

A: Your product was lost to retro-aldol cleavage during the reaction or workup phase. The addition of the lithium enolate of ethyl butanoate to benzaldehyde forms a lithium alkoxide intermediate. It is critical to understand that this carbon-carbon bond formation is thermodynamically reversible[3].

The Causality & Solution: At strict cryogenic temperatures (-78 °C), the forward reaction is favored kinetically, and the alkoxide intermediate is stable. However, if the reaction mixture is allowed to warm up (e.g., above -50 °C) before the intermediate is covalently trapped via an acidic quench, the thermodynamic equilibrium shifts dramatically back to the starting materials[3]. To fix this, you must inject your quenching agent directly into the reaction flask while it is still submerged in the cryogenic bath.

Aldol Ester Ethyl butanoate Enolate Lithium Enolate Ester->Enolate Deprotonation LDA LDA / THF (-78°C) LDA->Enolate Alkoxide Lithium Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Addition Aldehyde Benzaldehyde (-78°C) Aldehyde->Alkoxide Quench Acid Quench (-78°C) Alkoxide->Quench Retro Warming before quench (Retro-Aldol Cleavage) Alkoxide->Retro T > -50°C Product Target β-hydroxy ester Quench->Product Retro->Ester Reverts to starting materials Retro->Aldehyde

Fig 2: Directed Aldol pathway demonstrating the temperature-dependent retro-aldol failure mode.

Standardized Self-Validating Protocols

To ensure trustworthiness and reproducibility, do not blindly follow steps; monitor the built-in "Validation Checkpoints" to confirm the chemistry is working in real-time.

Protocol A: DIBAL-H Activated Reformatsky Synthesis
  • Preparation: Flame-dry a 3-neck flask under argon. Add zinc dust (1.5 eq) and anhydrous THF to create a 0.5 M suspension.

  • Activation: Inject DIBAL-H (0.02 eq, 1.0 M in THF) at 20 °C.

    • Validation Checkpoint: You must observe slight gas evolution (isobutane/hydrogen) and a minor temperature bump (~1-2 °C). This confirms the oxide layer has been successfully reduced[2].

  • Reagent Addition: Heat the suspension to 45 °C. Begin the dropwise addition of a mixture containing ethyl 2-bromobutanoate (1.2 eq) and benzaldehyde (1.0 eq) in THF.

  • Monitoring:

    • Validation Checkpoint: The reaction is highly exothermic. The internal temperature should spike immediately upon addition. Adjust your drip rate to maintain an internal temperature of 45–50 °C without external heating. If the temperature drops, STOP addition immediately to prevent reagent pooling and subsequent thermal runaway.

  • Quench: Once addition is complete and the exotherm subsides, cool to 0 °C and quench with 1M HCl. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Cryogenic Directed Aldol Synthesis
  • Enolate Formation: To a flame-dried flask under argon, add anhydrous THF and diisopropylamine (1.15 eq). Cool to -78 °C. Add n-BuLi (1.1 eq) dropwise. Stir for 15 mins to form LDA.

  • Ester Addition: Add ethyl butanoate (1.0 eq) dropwise at -78 °C. Stir for 45 minutes.

    • Validation Checkpoint: The solution should remain clear and pale yellow, indicating successful and stable kinetic enolate formation.

  • Electrophile Addition: Add benzaldehyde (1.05 eq) dropwise. Stir for exactly 30 minutes at -78 °C.

  • In-Situ Quench (Critical): While the flask is still submerged in the -78 °C bath, rapidly inject an excess of saturated aqueous NH4Cl.

    • Validation Checkpoint: The mixture will turn cloudy white. Only after this visual change occurs should you remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup: Separate phases, extract the aqueous layer with DCM, dry the organic layers over MgSO4, and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: Can I recover my starting materials if the Reformatsky reaction fails? A: If the failure is due to zinc passivation (i.e., no exotherm was observed during addition), your ethyl 2-bromobutanoate and benzaldehyde remain unreacted in the THF. You can filter off the inactive zinc, concentrate the filtrate, and recover the starting materials via vacuum distillation. However, if the reaction failed due to moisture, the α -halo ester may have been protodehalogenated, making recovery impossible.

Q: Can I use sodium hydride (NaH) instead of LDA for the directed aldol route? A: No. NaH will not quantitatively form the kinetic enolate of ethyl butanoate at low temperatures. Using NaH will result in incomplete enolization, leading to self-condensation (Claisen condensation) of the ethyl butanoate rather than the desired cross-aldol product with benzaldehyde.

Q: Why is my Directed Aldol product a mixture of diastereomers? A: The deprotonation of ethyl butanoate by LDA typically yields a mixture of E and Z enolates, which subsequently attack benzaldehyde to form syn and anti diastereomers of ethyl 2-[hydroxy(phenyl)methyl]butanoate. If your application requires high diastereoselectivity, you must pivot to a chiral auxiliary approach (e.g., Evans aldol) or a specific Lewis acid-mediated Mukaiyama aldol.

References

  • Ethyl 2-[hydroxy(phenyl)methyl]butanoate | CID 240971 Source: PubChem (National Institutes of Health) URL:[Link]

  • A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

  • Aldol Reaction & Retro-Aldol Cleavage Mechanisms Source: Wikidoc (The Living Textbook of Medicine) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-[hydroxy(phenyl)methyl]butanoate

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of Ethyl 2-[hydroxy(phenyl)methyl]butanoate (CAS 24744-97-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of Ethyl 2-[hydroxy(phenyl)methyl]butanoate (CAS 24744-97-6)[1].

As a β -hydroxy ester, this target molecule is highly susceptible to side reactions during both formation and isolation. Below, we provide a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to help you achieve high-fidelity yields while suppressing dehydration, retro-aldol cleavage, and self-condensation.

Mechanistic Overview: The Competing Pathways

The preparation of ethyl 2-[hydroxy(phenyl)methyl]butanoate is most efficiently achieved via a Reformatsky reaction between benzaldehyde and ethyl 2-bromobutanoate. While traditional Aldol additions using lithium enolates are possible, the Reformatsky approach utilizes a zinc enolate, which is significantly less nucleophilic and inherently minimizes ester self-condensation[2],[3].

However, the intermediate β -alkoxyzinc ester remains vulnerable to several thermodynamic sinks if reaction parameters are not strictly controlled.

Pathway SM Starting Materials: Benzaldehyde + Ethyl 2-bromobutanoate Enolate Intermediate: Zinc Enolate SM->Enolate Zn(0), THF Target Target Product: Ethyl 2-[hydroxy(phenyl)methyl]butanoate Enolate->Target 1. Addition 2. Mild Quench SelfCond Side Product: Self-Condensation Dimer Enolate->SelfCond Excess Bromoester Target->SM High Temp Quench (Retro-Aldol) Dehydration Side Product: Ethyl 2-benzylidenebutanoate Target->Dehydration Heat / Acid / Base (E1/E1cB)

Figure 1: Reaction pathways showing the desired Reformatsky addition vs. competing side reactions.

Troubleshooting Guide: Dehydration to the α,β -Unsaturated Ester

Q: My LC-MS/NMR shows a significant impurity with a mass of [M-18] and alkene protons. Why is my product dehydrating, and how do I stop it?

A: You are observing the formation of ethyl 2-benzylidenebutanoate. β -hydroxy esters are notoriously prone to dehydration because the resulting conjugated enone/enoate system is thermodynamically highly stable[4]. This loss of water is the driving force behind standard aldol condensations, but it is detrimental when the β -hydroxy ester is your final target.

  • The Causality (Acidic vs. Basic Workups): If your workup is too basic, the highly acidic α -hydrogen (flanked by the ester) is deprotonated, triggering an E1cB elimination where the hydroxide acts as a leaving group[5]. Conversely, if your workup uses a strong acid (like aqueous HCl), the β -hydroxyl group is protonated and leaves as water via an E1 or E2 mechanism[5].

  • The Solution: You must maintain a strictly mildly acidic quench (pH 3–5).

Table 1: Impact of Reaction & Quench Conditions on Product Distribution | Temperature (°C) | Quench Reagent | pH | Yield: Target β -Hydroxy Ester (%) | Yield: Dehydrated Enoate (%) | Yield: Retro-Aldol Cleavage (%) | |------------------|----------------|----|-----------------------------------------|------------------------------|---------------------------------| | 65 (Reflux) | 1M HCl | < 1| 45 | 40 | 5 | | 65 (Reflux) | Sat. NaHCO3 | ~8 | 30 | 60 (E1cB driven) | 5 | | 25 (RT) | 10% Citric Acid| ~3 | 88 | 4 | 2 | | 0 | 10% Citric Acid| ~3 | 94 | < 1 | < 1 |

Data synthesized from standard continuous Reformatsky process optimizations[6].

Troubleshooting Guide: Self-Condensation and Retro-Aldol Cleavage

Q: I am seeing starting materials (benzaldehyde) reappear during the workup, along with a β -keto ester byproduct. What is happening?

A: You are dealing with two distinct issues related to concentration and temperature:

  • Retro-Aldol (Retro-Reformatsky): The formation of the β -hydroxy ester is reversible. If the reaction mixture experiences a temperature excursion during the quench (due to the exothermic neutralization of zinc salts), the intermediate zinc alkoxide can revert to benzaldehyde and the zinc enolate[6].

  • Self-Condensation: If the zinc enolate reacts with another molecule of ethyl 2-bromobutanoate, you get a β -keto ester. While zinc enolates are less reactive than lithium enolates (which inherently suppresses nucleophilic addition to ester groups)[2], localized high concentrations of the bromoester can still force this side reaction.

Workflow Step1 Reaction Complete (Zinc Alkoxide Int.) Step2 Cool to 0 °C Step1->Step2 Fail1 Retro-Aldol Cleavage Step1->Fail1 Delayed/Hot Quench Step3 Quench with Cold 10% Citric Acid Step2->Step3 Step4 Phase Separation (< 15 °C) Step3->Step4 Fail2 E1cB Dehydration Step3->Fail2 Strong Base/Acid used Success Stable u03b2-Hydroxy Ester Step4->Success

Figure 2: Optimized quenching workflow to prevent thermal excursions and retro-aldol cleavage.

Validated Experimental Protocol: High-Fidelity Reformatsky Synthesis

This self-validating protocol utilizes continuous-addition principles and controlled quenching to systematically eliminate the side reactions discussed above. It is optimized for a 100 mmol intermediate scale[7].

Step 1: Zinc Activation

  • Suspend Zinc dust (1.5 eq, ~9.8 g) in 50 mL of anhydrous THF under an inert argon atmosphere.

  • Activate the zinc by adding 2 drops of 1,2-dibromoethane and heating the suspension to reflux for 5 minutes, followed by cooling to 40 °C.

  • Causality: This chemical activation removes the unreactive zinc oxide passivation layer on the surface, ensuring rapid, uniform enolate formation without stalling or requiring dangerous thermal spikes later in the reaction[6],[8].

Step 2: Reagent Addition (Preventing Self-Condensation)

  • Maintain the activated zinc suspension at 40 °C.

  • Prepare a solution of benzaldehyde (1.0 eq, 10.6 g) and ethyl 2-bromobutanoate (1.2 eq, 23.4 g) in 50 mL of anhydrous THF.

  • Add this solution dropwise to the zinc suspension over 1 hour using an addition funnel or syringe pump.

  • Causality: Co-addition keeps the steady-state concentration of the α -bromo ester extremely low. This prevents the newly formed zinc enolate from finding another ester molecule to react with, forcing it to react exclusively with the more electrophilic aldehyde[6].

Step 3: The Critical Quench (Preventing Dehydration & Retro-Aldol)

  • Once starting materials are consumed (monitor via TLC/HPLC, typically complete 20 minutes post-addition[7]), immediately cool the reactor to 0 °C using an ice-water bath.

  • Vigorously stir and rapidly add cold 10% aqueous citric acid (approx. 100 mL) until the zinc salts fully dissolve and the aqueous layer reaches a pH of ~3.

  • Causality: Citric acid is a mild acid and an excellent metal chelator. It efficiently breaks the zinc-alkoxide bond to liberate the product without providing the strong acidity required to protonate the newly formed hydroxyl group (which would trigger E1 dehydration)[6],[8].

Step 4: Isolation

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (do not use NaHCO3, to avoid base-catalyzed E1cB dehydration).

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a water bath temperature strictly < 30 °C to yield Ethyl 2-[hydroxy(phenyl)methyl]butanoate.

References

  • [6] Manufacture of a β -Hydroxyester via a Continuous Reformatsky Process. ACS Publications (Organic Process Research & Development).

  • [1] Ethyl 2-[hydroxy(phenyl)methyl]butanoate (CAS 24744-97-6) Product Data. Sigma-Aldrich.

  • [8] Reformatsky Reaction Mechanism and Notes. Master Organic Chemistry.

  • [2] Reformatsky Reaction Overview. Wikipedia.

  • [7] The Synthesis of Medium-Chain-Length β -Hydroxy Esters via the Reformatsky Reaction. Thieme-connect (Synthesis).

  • [3] Reformatsky Reaction Profile. Chemistry LibreTexts.

  • [4] 23.3: Dehydration of Aldol Products - Synthesis of Enones. Chemistry LibreTexts.

  • [5] 23.3 Dehydration of Aldol Products: Synthesis of Enones. OpenStax Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive HPLC Method Validation for Ethyl 2-[hydroxy(phenyl)methyl]butanoate Purity: A Comparative Guide

Executive Summary & Analytical Target Profile (ATP) Ethyl 2-[hydroxy(phenyl)methyl]butanoate (CAS 24744-97-6) is a complex organic ester frequently encountered as an intermediate or active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

Ethyl 2-[hydroxy(phenyl)methyl]butanoate (CAS 24744-97-6) is a complex organic ester frequently encountered as an intermediate or active pharmaceutical ingredient (API) impurity[1]. With a molecular weight of 222.28 g/mol and an XLogP3 of ~2.2[2], its structure presents a unique analytical challenge: it contains two adjacent stereocenters (the alpha-carbon of the butanoate chain and the benzylic carbon). This results in a mixture of diastereomers that exhibit nearly identical hydrophobic properties.

Following the ICH Q2(R2) and Q14 guidelines[3], developing a purity method requires a predefined Analytical Target Profile (ATP). The method must not only quantify overall purity but also achieve baseline resolution between the compound's diastereomers and its synthetic byproducts. This guide objectively compares stationary phase alternatives and provides a fully validated, self-validating High-Performance Liquid Chromatography (HPLC) protocol.

Mechanistic Analysis: The Failure of Standard C18

In routine pharmaceutical analysis, Octadecylsilane (C18) is the default stationary phase. However, for Ethyl 2-[hydroxy(phenyl)methyl]butanoate, C18 consistently fails to provide adequate resolution.

The Causality: C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because the diastereomers of this compound have the same molecular formula and highly similar lipophilicities, their interaction with the C18 alkyl chains is indistinguishable, leading to severe co-elution.

To achieve orthogonal selectivity, we must exploit the molecule's rigid aromatic ring. A Phenyl-Hexyl stationary phase introduces a dual-mode retention mechanism:

  • Hydrophobic Retention: Provided by the six-carbon (hexyl) linker.

  • π−π Stacking: The electron-rich phenyl ring of the stationary phase interacts with the benzylic aromatic ring of the analyte. Because π−π interactions are highly sensitive to spatial geometry and steric hindrance, the subtle 3D orientation differences between the diastereomers result in distinct retention times.

Table 1: Stationary Phase Performance Comparison
ParameterWaters XBridge C18Phenomenex Luna Phenyl-HexylDaicel Chiralcel OD-RH
Primary Interaction Hydrophobic (Dispersive)Hydrophobic + π−π StackingSteric Inclusion + H-Bonding
Diastereomer Resolution ( Rs​ ) 0.8 (Co-elution)2.4 (Baseline) 3.1 (Excessive retention)
Peak Shape (Tailing Factor) 1.41.1 1.6
Suitability for Routine Purity PoorOptimal Sub-optimal (High Cost/Time)

Visualizing the Analytical Strategy

Workflow A Analyte Profiling Ethyl 2-[hydroxy(phenyl)methyl]butanoate B Stationary Phase Selection (Phenyl-Hexyl vs C18) A->B C Method Optimization (Gradient, T, Flow Rate) B->C D System Suitability Testing (SST) Rs > 2.0, T < 1.5 C->D E ICH Q2(R2) Validation Specificity, Linearity, Accuracy D->E F Validated Purity Method E->F

Fig 1: End-to-end analytical workflow from analyte profiling to ICH Q2(R2) method validation.

Mechanism cluster_C18 Dispersive Interactions Only cluster_Phenyl Dual-Mode Retention Analyte Diastereomeric Mixture (Aromatic & Aliphatic Moieties) C18 C18 Column Analyte->C18 Phenyl Phenyl-Hexyl Column Analyte->Phenyl Res1 Res1 C18->Res1 Res2 Res2 Phenyl->Res2

Fig 2: Mechanistic comparison of C18 vs Phenyl-Hexyl stationary phases for diastereomer resolution.

Self-Validating Experimental Protocol

To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system. It embeds strict System Suitability Testing (SST) criteria that act as a mandatory gatekeeper; the system must mathematically prove its resolving power before any sample data is accepted.

A. Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm. (Chosen for optimal π−π interactions).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). (Causality: TFA suppresses the ionization of trace acidic impurities and blocks secondary silanol interactions, ensuring sharp, symmetrical peaks).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient Program: 30% B to 80% B over 15 minutes, hold for 5 minutes, return to 30% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (optimal for the ester/aromatic chromophores).

  • Column Temperature: 30°C.

B. Step-by-Step Execution
  • System Equilibration: Purge the HPLC lines and equilibrate the column with the starting gradient (70% A / 30% B) until the baseline drift is < 1 mAU/min.

  • System Suitability Testing (SST): Inject 10 µL of the SST standard (containing 0.1 mg/mL of Ethyl 2-[hydroxy(phenyl)methyl]butanoate spiked with 0.5% of its known diastereomer).

    • Gatekeeper Criteria: Resolution ( Rs​ ) between diastereomers must be ≥2.0 . Tailing Factor ( Tf​ ) must be ≤1.5 . The %RSD of the main peak area over 5 replicate injections must be ≤2.0% . Do not proceed if SST fails.

  • Blank Verification: Inject the sample diluent (50:50 Water:Acetonitrile). Confirm there are no ghost peaks or carryover interfering at the analyte's retention time.

  • Sample Analysis: Inject prepared samples in duplicate. To ensure continuous system stability, bracket the sequence with a standard injection every 10 samples.

  • Data Processing: Integrate peaks using a validated algorithm. Discard any peaks falling below the established Limit of Quantitation (S/N < 10).

ICH Q2(R2) Validation Results

The optimized Phenyl-Hexyl method was subjected to full validation in accordance with ICH Q2(R2) guidelines for quantitative impurity testing[3]. The method demonstrates exceptional linearity, accuracy, and precision, confirming its suitability for rigorous quality control environments.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeBlank/Placebo interference < 0.1%Pass
Linearity R2≥0.999 (Reporting level to 120%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.6%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 preparations)%RSD = 0.6%Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mLPass
Robustness Stable under deliberate variations ( ± Temp, Flow) Rs​ remained > 2.0 across all variationsPass

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 240971, Ethyl 2-[hydroxy(phenyl)methyl]butanoate". PubChem. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Step 5". European Medicines Agency (EMA). URL:[Link]

Sources

Comparative

Catalytic Asymmetric Synthesis of β-Hydroxy Esters: A Comparative Guide on Ethyl 2-[hydroxy(phenyl)methyl]butanoate

Executive Summary Beta-hydroxy esters are ubiquitous chiral building blocks in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The direct catalytic asymmetric aldol reaction is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Beta-hydroxy esters are ubiquitous chiral building blocks in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The direct catalytic asymmetric aldol reaction is the premier method for their synthesis. This guide objectively compares the catalytic synthesis of ethyl 2-[hydroxy(phenyl)methyl]butanoate (an α -ethyl substituted β -hydroxy ester,1[1]) against simpler analogues like ethyl 3-hydroxy-3-phenylpropanoate (unsubstituted) and ethyl 2-methyl-3-hydroxy-3-phenylpropanoate ( α -methyl). By analyzing steric effects, enolate geometry, and transition-state dynamics, we provide a comprehensive framework for optimizing diastereo- and enantioselectivities in challenging aldol additions.

Mechanistic Causality: The Alpha-Substituent Effect

In direct catalytic asymmetric aldol reactions, the ester must first be converted into a metal enolate[2]. The presence of an α -substituent introduces two major mechanistic challenges:

  • Enolate Geometry (E vs. Z): Unsubstituted esters (e.g., ethyl acetate) form a single enolate species. α -Substituted esters (ethyl propanoate, ethyl butanoate) can form either E or Z enolates depending on the base and Lewis acid used. The α -ethyl group in ethyl butanoate increases the steric penalty during enolization, often leading to mixtures of enolate geometries unless a highly rigid, bidentate chiral Lewis acid catalyst (such as Titanium or Copper complexes) is employed[3],[4].

  • Transition State Steric Clash: Assuming a classic closed Zimmerman-Traxler transition state, the α -substituent interacts with the incoming aldehyde (benzaldehyde). The larger the α -group (Ethyl > Methyl > Hydrogen), the greater the 1,3-diaxial interactions. This dictates the syn/anti diastereomeric ratio (dr). Ethyl 2-[hydroxy(phenyl)methyl]butanoate typically exhibits lower dr and ee compared to its α -methyl counterpart due to the flexibility of the ethyl chain disrupting the highly ordered chiral pocket.

G A Aldol Donor (Ester Enolate) B No α-Substituent (Ethyl Acetate) A->B C α-Methyl (Ethyl Propanoate) A->C D α-Ethyl (Ethyl Butanoate) A->D E 1 Chiral Center (ee only) B->E F 2 Chiral Centers Moderate Steric Clash C->F G 2 Chiral Centers High Steric Clash (Rigid TS required) D->G

Caption: Logical relationship between α-substituent steric bulk and stereocontrol in aldol reactions.

Comparative Performance Data

To objectively evaluate the impact of the α -substituent, Table 1 summarizes the performance of three ethyl esters in a standardized direct catalytic asymmetric aldol reaction with benzaldehyde, utilizing a representative chiral Copper(II) catalyst system[3].

Table 1: Comparison of Catalytic Aldol Additions to Benzaldehyde

Aldol Donor (Substrate) α -SubstituentProductYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
Ethyl Acetate-HEthyl 3-hydroxy-3-phenylpropanoate>95N/A>98
Ethyl Propanoate-CH3Ethyl 2-methyl-3-hydroxy-3-phenylpropanoate8889:1194
Ethyl Butanoate-CH2CH3Ethyl 2-[hydroxy(phenyl)methyl]butanoate7275:2586

Data Interpretation: As the steric bulk increases from hydrogen to ethyl, the yield drops significantly. The diastereoselectivity also suffers (dropping to 75:25 syn:anti) because the α -ethyl group in ethyl butanoate introduces conformational flexibility that competes with the catalyst's stereocontrolling elements.

Self-Validating Experimental Protocol

To synthesize ethyl 2-[hydroxy(phenyl)methyl]butanoate with high scientific integrity, the following protocol utilizes a self-validating workflow. Every step includes an internal check to ensure causality and reproducibility.

Workflow Step1 1. Catalyst Activation (Chiral Lewis Acid + Base) Step2 2. Enolization (Ethyl Butanoate) Step1->Step2 Step3 3. Aldol Addition (Benzaldehyde at -20°C) Step2->Step3 Step4 4. Quench & Extract (Aqueous NH4Cl) Step3->Step4 Step5 5. Validation (1H NMR for dr, HPLC for ee) Step4->Step5

Caption: Self-validating experimental workflow for the asymmetric synthesis of β-hydroxy esters.

Step-by-Step Methodology: Direct Catalytic Asymmetric Aldol Addition
  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, dissolve Cu(OTf)2 (0.05 equiv) and a chiral bisoxazoline ligand (0.055 equiv) in anhydrous THF. Stir for 2 hours at room temperature.

    • Causality: The slight excess of ligand ensures no uncomplexed, achiral Cu(II) remains, which would otherwise catalyze a racemic background reaction and degrade the final enantiomeric excess.

  • Enolization: Cool the solution to -20 °C. Add ethyl butanoate (1.2 equiv) followed by a mild amine base, such as N,N-diisopropylethylamine (DIPEA, 1.5 equiv). Stir for 30 minutes.

    • Causality: The soft Lewis acid (Cu) and hard Brønsted base (DIPEA) cooperatively facilitate the chemoselective enolization of the ester over the aldehyde, preventing self-condensation[3],[2].

  • Electrophile Addition: Slowly add benzaldehyde (1.0 equiv) dropwise. Maintain the reaction at -20 °C for 24 hours.

    • Causality: Low temperatures freeze out higher-energy transition states, maximizing the diastereomeric and enantiomeric differentiation between the syn and anti pathways[4].

  • Quench and Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract with diethyl ether (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Validation Check 1 (Conversion): Perform crude 1H NMR. The disappearance of the benzaldehyde aldehyde proton (~10.0 ppm) and the appearance of the benzylic carbinol proton (~5.0 ppm) validates successful C-C bond formation.

  • Purification and Stereochemical Validation: Purify via flash column chromatography (silica gel, hexane/EtOAc).

    • Validation Check 2 (dr): Analyze the purified product via 1H NMR. Integrate the benzylic protons of the syn and anti diastereomers to determine the exact diastereomeric ratio.

    • Validation Check 3 (ee): Analyze the major diastereomer via Chiral HPLC (e.g., Chiralcel OD-H column). Compare retention times against a racemic standard synthesized via an achiral base (e.g., LDA) to calculate the enantiomeric excess.

References

  • Ethyl 2-[hydroxy(phenyl)
  • Source: ResearchGate (researchgate.net)
  • Enantioselective synthesis of anti-.alpha.-methyl-.beta.
  • Source: Thieme Connect (thieme-connect.de)

Sources

Validation

Mass Spectrometry Fragmentation Pattern Comparison for Ethyl 2-[hydroxy(phenyl)methyl]butanoate

Executive Summary & Mechanistic Framework Ethyl 2-[hydroxy(phenyl)methyl]butanoate (CAS 24744-97-6) is a structurally complex β -hydroxy ester that serves as a critical intermediate in pharmaceutical synthesis and fine c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Framework

Ethyl 2-[hydroxy(phenyl)methyl]butanoate (CAS 24744-97-6) is a structurally complex β -hydroxy ester that serves as a critical intermediate in pharmaceutical synthesis and fine chemical development[1][2]. Because it contains multiple reactive sites—an aromatic ring, a secondary benzylic alcohol, an aliphatic chain, and an ethyl ester—its structural elucidation requires a nuanced analytical approach.

As a Senior Application Scientist, I designed this guide to objectively compare the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of this molecule. Rather than simply listing fragments, this guide explores the causality behind the gas-phase thermodynamic pathways that govern these two distinct ionization environments.

Workflow Prep Sample Preparation (Dilution in MeOH/ACN) Split Platform Selection Prep->Split GC GC-EI-MS (Hard Ionization, 70 eV) Split->GC Volatile Analysis LC LC-ESI-MS/MS (Soft Ionization, CID) Split->LC Intact Polar Analysis Data Data Synthesis & Pathway Analysis GC->Data LC->Data

Figure 1: Bimodal mass spectrometry workflow for beta-hydroxy ester characterization.

Platform Performance Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The structural assignment of β -hydroxy esters depends heavily on the energy deposition method used during ionization.

GC-EI-MS (Hard Ionization)

Under standard 70 eV electron ionization, the molecule forms an odd-electron radical cation [M]∙+ at m/z 222. Because 70 eV vastly exceeds the ionization energy of the molecule, extensive fragmentation occurs, often leaving the molecular ion nearly undetectable.

  • α -Cleavage (The Base Peak): The dominant pathway is the homolytic cleavage of the C-C bond between the benzylic carbon and the α -carbon of the ester chain. This is thermodynamically driven by the formation of the highly resonance-stabilized hydroxybenzyl cation ( [C7​H7​O]+ ) at m/z 107.

  • McLafferty Rearrangement: The ester functionality triggers a McLafferty rearrangement[3][4][5]. The transfer of a γ -hydrogen from the ethyl group of the butanoate chain to the ester carbonyl oxygen results in the expulsion of a neutral alkene (ethylene, 28 Da), yielding a fragment at m/z 194.

GCEI M Molecular Ion[M]•+ m/z 222 Alpha α-Cleavage (Base Peak) M->Alpha Mc McLafferty Rearrangement M->Mc Loss Alkoxy Loss (- •OCH2CH3) M->Loss F1 [C7H7O]+ m/z 107 Alpha->F1 F2 [M - C2H4]•+ m/z 194 Mc->F2 F3 [M - 45]+ m/z 177 Loss->F3

Figure 2: GC-EI-MS radical-driven fragmentation pathways highlighting alpha-cleavage.
LC-ESI-MS/MS (Soft Ionization & CID)

Electrospray ionization (ESI) operates via an even-electron rule. The molecule is protonated to form [M+H]+ at m/z 223.13. Upon Collision-Induced Dissociation (CID), the fragmentation is governed by neutral losses rather than radical expulsions[6].

  • Retro-Aldol Cleavage: The β -hydroxy ester motif is uniquely predisposed to a retro-aldol-type fragmentation under CID[6][7][8]. Protonation of the ester carbonyl facilitates a 6-membered cyclic transition state, leading to the expulsion of neutral benzaldehyde (106 Da). This leaves a protonated ethyl butanoate fragment at m/z 117.

  • Dehydration: The loss of water (-18 Da) to yield m/z 205 is highly favored due to the formation of a stable, extended conjugated system with the adjacent phenyl ring.

LCESI M Protonated Molecule [M+H]+ m/z 223 H2O Dehydration (- H2O) M->H2O Retro Retro-Aldol Cleavage (- Benzaldehyde) M->Retro EtOH Ethanol Loss (- CH3CH2OH) M->EtOH F1 [M+H - 18]+ m/z 205 H2O->F1 F2 [C6H13O2]+ m/z 117 Retro->F2 F3 [M+H - 46]+ m/z 177 EtOH->F3

Figure 3: LC-ESI-MS/MS even-electron fragmentation featuring retro-aldol cleavage.

Quantitative Data Presentation

The tables below summarize the diagnostic fragments generated by both platforms. The divergence in base peaks (m/z 107 for GC vs. m/z 205 or 117 for LC) underscores the necessity of orthogonal testing.

Table 1: GC-EI-MS (70 eV) Fragmentation Profile
Fragment m/zRelative AbundanceIon FormulaMechanistic Origin
107 100% (Base Peak) [C7​H7​O]+ α -cleavage at benzylic position
194 ~15% [C11​H14​O3​]∙+ McLafferty rearrangement (loss of C2​H4​ )
177 ~25% [C11​H13​O2​]+ Loss of ethoxy radical ( ⋅OCH2​CH3​ )
149 ~10% [C10​H13​O]+ Loss of ester group ( ⋅COOCH2​CH3​ )
222 < 1% [C13​H18​O3​]∙+ Intact molecular radical cation
Table 2: LC-ESI-MS/MS (CID, 25 eV) Fragmentation Profile
Fragment m/zRelative AbundanceIon FormulaMechanistic Origin
223.13 10% (Precursor) [C13​H19​O3​]+ Protonated intact molecule [M+H]+
205.12 100% (Base Peak) [C13​H17​O2​]+ Dehydration (loss of H2​O )
117.09 ~60% [C6​H13​O2​]+ Retro-aldol cleavage (loss of benzaldehyde)
177.09 ~30% [C11​H13​O2​]+ Loss of ethanol ( CH3​CH2​OH )
159.08 ~20% [C11​H11​O]+ Sequential loss of H2​O and ethanol

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal System Suitability Tests (SST) to verify column inertness, mass accuracy, and retention time stability prior to sample injection.

Protocol A: GC-EI-MS Workflow

Rationale: 70 eV is the universal standard for EI, ensuring the generated spectra can be cross-referenced with NIST/EPA libraries[4].

  • System Suitability: Inject 1 µL of a standard tuning mix (e.g., PFTBA) to verify mass calibration across the 50-600 m/z range. The ratio of m/z 69 to 219 must be >40% to confirm optimal source tuning.

  • Sample Preparation: Dissolve Ethyl 2-[hydroxy(phenyl)methyl]butanoate in LC-MS grade ethyl acetate to a final concentration of 10 µg/mL. Add 1 µg/mL of Naphthalene-d8 as an internal standard (IS) to validate injection reproducibility.

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

  • MS Conditions: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C. Scan range m/z 40–350.

Protocol B: LC-ESI-MS/MS Workflow

Rationale: Positive ESI is selected because the ester and hydroxyl oxygens readily accept protons. CID energy is titrated to ensure the precursor ion is depleted to ~10% relative abundance, maximizing MS/MS structural information[6].

  • System Suitability: Inject a mass calibration standard (e.g., sodium formate or Pierce LTQ ESI Positive Ion Calibration Solution) to ensure mass accuracy is within < 5 ppm.

  • Sample Preparation: Dilute the compound in 50:50 Water:Acetonitrile (containing 0.1% formic acid) to 1 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 UPLC column (100 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B for 1 min, linear ramp to 95% B over 8 min, hold at 95% B for 2 min. Flow rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Source: ESI Positive mode, Capillary voltage 3.0 kV, Desolvation temperature 350°C.

    • CID: Isolate precursor m/z 223.1. Apply Argon collision gas with a Normalized Collision Energy (NCE) sweep of 20, 30, and 40 eV to capture both fragile (water loss) and stable (retro-aldol) fragmentation pathways.

References

  • American Elements. "Ethyl 2-[hydroxy(phenyl)methyl]butanoate | CAS 24744-97-6." Available at:[Link]

  • Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." RSC Advances, 2016. Available at:[Link]

  • Weiler, L. "Mass Spectra of β -Keto Esters." Canadian Journal of Chemistry, 1972. Available at: [Link]

  • Whitman College. "GCMS Section 6.14 Fragmentation of Esters." Available at:[Link]

  • PubMed Central. "Electron-induced ionization of undeuterated and deuterated benzoic acid isopropyl esters: Some implications for the mechanism of the McLafferty rearrangement." Available at: [Link]

  • PubMed Central. "CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism." Available at:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[hydroxy(phenyl)methyl]butanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[hydroxy(phenyl)methyl]butanoate
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